(+)-Demethylxestospongin B

Description

Contextualization within Marine Natural Products Research

Marine organisms, particularly sponges, are a prolific source of novel secondary metabolites with diverse and potent bioactivities. nih.govresearchgate.net These compounds often possess complex and unique chemical structures, making them a focal point of natural product research and drug discovery. (+)-Demethylxestospongin B exemplifies the chemical diversity found in marine sponges and underscores their potential as a source for new therapeutic lead compounds. ontosight.aiontosight.ai The study of such marine natural products not only contributes to the development of new medicines but also enhances our understanding of the complex chemical interactions within marine ecosystems. ontosight.ai

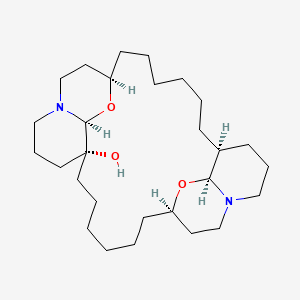

Classification and Structural Archetype: Macrocyclic Bis-1-Oxaquinolizidine Alkaloids

This compound belongs to the xestospongin family of alkaloids, which are characterized by a macrocyclic bis-1-oxaquinolizidine structural framework. mdpi.comnih.gov This intricate architecture consists of two 1-oxaquinolizidine heterocyclic rings linked by two polymethylene chains to form a large macrocycle. acs.org The specific stereochemistry of this compound is designated as (4aS-(4aR,11R,12aS,16aS,23R,24aS)), which describes the precise three-dimensional arrangement of its atoms. ontosight.ai This complex structure presents a significant challenge for chemical synthesis and is crucial to its biological function. acs.orgontosight.ai

Historical Discovery and Initial Characterization within the Xestospongin Family

The xestospongin family of alkaloids, including xestospongins A, B, C, and D, were first isolated from the Australian marine sponge Xestospongia exigua in 1984. nih.govird.fr These compounds were initially recognized for their in vivo vasodilative activity. mdpi.comgoogle.com Subsequently, a variety of related compounds, including the araguspongines, were isolated from different species of the Xestospongia genus. mdpi.comgoogle.com this compound was later isolated from a Xestospongia sp. collected in Western Australia. mdpi.com It was identified as a structural variant within this class of alkaloids. acs.org The initial characterization of these compounds involved extensive spectroscopic analysis to elucidate their complex macrocyclic structures. researchgate.netacs.org

Structure

3D Structure

Properties

Molecular Formula |

C28H50N2O3 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m0/s1 |

InChI Key |

DAHFKODECRYGAQ-WRRPKXNSSA-N |

Isomeric SMILES |

C1CCC[C@@H]2CCN3CCC[C@@]([C@@H]3O2)(CCCCCC[C@@H]4CCN5CCC[C@@H]([C@@H]5O4)CC1)O |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of + Demethylxestospongin B

Marine Sponge Sources

Xestospongia Species as Producers of Bis-1-Oxaquinolizidines

The marine sponges of the genus Xestospongia are a rich source of a class of macrocyclic alkaloids known as bis-1-oxaquinolizidines. tandfonline.comsigmaaldrich.comnih.govgoogle.com These complex natural products, which include the well-known xestospongins and araguspongines, have garnered significant attention from the scientific community. google.com Various species of Xestospongia, collected from different marine environments such as the Bay of Thailand, Okinawa, and Australia, have been found to produce these compounds. google.comresearchgate.netnih.gov

(+)-Demethylxestospongin B is one such bis-1-oxaquinolizidine alkaloid that has been isolated from Xestospongia species. nih.govmdpi.combenthambooks.com It shares a common structural framework with other related compounds from this sponge, including xestospongin A, C, and D, as well as araguspongine C. nih.gov The co-occurrence of these structurally similar alkaloids suggests a common biosynthetic pathway within the sponge. nih.govtandfonline.com Research has identified several species within the Xestospongia genus as producers of these compounds, including Xestospongia exigua, Xestospongia muta, and other unspecified Xestospongia sp. researchgate.netnih.govmdpi.comtandfonline.com

The following table provides a summary of bis-1-oxaquinolizidine alkaloids isolated from Xestospongia species:

| Compound Name | Xestospongia Source Species |

| This compound | Xestospongia sp., Xestospongia exigua, Xestospongia muta researchgate.netnih.govmdpi.combenthambooks.com |

| Xestospongin A (Araguspongine D) | Xestospongia exigua, Xestospongia sp. google.commdpi.com |

| Xestospongin B | Xestospongia exigua researchgate.net |

| Xestospongin C (Araguspongine E) | Xestospongia exigua, Xestospongia sp. sigmaaldrich.commdpi.com |

| Xestospongin D (Araguspongine A) | Xestospongia exigua, Xestospongia sp. google.commdpi.com |

| Araguspongine C | Xestospongia sp., Xestospongia muta tandfonline.comtandfonline.com |

| 3β,3′β-Dimethylxestospongin C | Xestospongia sp. tandfonline.com |

| (+)-7S-Hydroxyxestospongin A | Xestospongia sp. nih.gov |

Isolation from Neopetrosia exigua

In addition to Xestospongia, this compound has also been isolated from the marine sponge Neopetrosia exigua. mdpi.com Interestingly, Neopetrosia exigua was previously classified as Xestospongia exigua, highlighting the close taxonomic and chemical relationship between these two genera. researchgate.net This reclassification underscores the complex and sometimes overlapping chemical profiles of marine sponges.

The isolation of this compound from Neopetrosia exigua further expands the known natural sources of this compound. mdpi.com This sponge has also yielded other related bis-1-oxaquinolizidine alkaloids, such as 9′-epi-3β,3′β–dimethylxestospongin C, araguspongine M, B, and D. mdpi.combenthambooks.com The presence of these compounds in both Xestospongia and Neopetrosia suggests a shared or similar biosynthetic capability.

Methodologies for Isolation and Purification from Biological Sources

The isolation and purification of this compound from its natural marine sponge sources involve a series of well-established extraction and chromatographic techniques. hilarispublisher.com The general procedure begins with the collection of the sponge material, which is then typically extracted with an organic solvent like acetone (B3395972) or methanol. google.com

Following extraction, the crude extract is subjected to a partitioning process, often between ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. google.com The aqueous layer, containing the more polar compounds including the alkaloids, is then further processed.

A variety of chromatographic methods are employed for the purification of this compound from the complex mixture of natural products. hilarispublisher.com These techniques are crucial for separating the target compound from other structurally related alkaloids and impurities.

Commonly used techniques include:

Column Chromatography: This is a fundamental preparative technique used for the initial separation of compounds. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent gradient. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of the compound. nih.govhilarispublisher.com It provides excellent separation of closely related compounds, yielding highly pure this compound.

Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions from column chromatography to monitor the progress of the purification. hilarispublisher.com

The structure of the isolated this compound is then confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and comparison with previously reported data. nih.gov

Chemical Synthesis and Stereochemical Elucidation of + Demethylxestospongin B

Total Synthesis Strategies

The synthesis of (+)-Demethylxestospongin B and its analogs has been a subject of significant interest in the field of organic chemistry. researchgate.netescholarship.org These efforts are driven by the need to access sufficient quantities of these natural products for biological studies and to develop flexible synthetic routes that allow for the preparation of various analogs to probe their structure-activity relationships. escholarship.orgd-nb.info

Scalable Total Synthesis Methodologies

More recent synthetic endeavors have focused on developing scalable and efficient total syntheses of this compound. researchgate.netnih.gov A key achievement in this area is a redesigned route that increased the total yield by 50% compared to earlier methods. acs.orgnih.gov This improved synthesis addresses previous scalability issues and provides a substantial amount of the natural product for further biological investigation. acs.orgnih.gov

A significant restructuring of the initial steps of the synthesis led to a more efficient pathway to a key allylic alcohol intermediate. acs.org This was achieved by employing a highly stereoselective epoxidation method and avoiding unnecessary protecting group manipulations. acs.orgnih.gov This revised approach also reduced the reliance on kinetic resolution for establishing the stereochemistry of four of the six chiral centers in the molecule. acs.orgnih.gov The modified synthesis begins with 3,4-buten-1-ol, which is used to prepare both a Grignard reagent and a chiral epoxide. acs.org

A cornerstone of modern synthetic strategies towards this compound is the application of the Ireland-Claisen rearrangement. researchgate.net This powerful nih.govnih.gov-sigmatropic rearrangement allows for the stereoselective formation of carbon-carbon bonds and is instrumental in setting key stereocenters within the molecule. wikipedia.orgorganic-chemistry.org

In the synthesis of this compound, two different allylic esters are subjected to Ireland-Claisen rearrangement conditions. acs.org The choice of reagents and conditions dictates the stereochemical outcome. For one of the esters, standard conditions using lithium diisopropylamine (B44863) lead to a preference for the (E)-enolate, resulting in the desired diastereomer with a 7:1 diastereomeric ratio. acs.org For the other ester, the use of KN(SiMe3)2 in toluene (B28343) provides optimal conditions, favoring the (Z)-enolate through potassium chelation and affording the product with an excellent 14:1 diastereomeric ratio. acs.org This stereodivergence, achievable from a common starting material by altering the reaction conditions, highlights the versatility of the Ireland-Claisen rearrangement in complex molecule synthesis. escholarship.org

The construction of the 24-membered macrocyclic core of this compound is achieved through a macrolactamization step. researchgate.netacs.org This intramolecular cyclization to form a large lactam ring is a critical transformation in the synthesis.

Following the Ireland-Claisen rearrangements and subsequent functional group manipulations, two fragments, a carboxylic acid and an amine, are coupled. acs.org After the coupling, the azide (B81097) group in the resulting intermediate is reduced, and the allyl protecting group on the carboxylic acid is removed. acs.org The resulting amino acid is then subjected to macrolactamization conditions under high dilution, which favors the intramolecular reaction over intermolecular polymerization, to yield the 24-membered bis(lactam) in a 31% yield. acs.org The formation of large rings is an entropically disfavored process, making this a challenging yet crucial step in the total synthesis. uni-kiel.de

The final key structural feature of this compound, the two oxaquinolizidine rings, are installed in the late stages of the synthesis through the reduction of the δ-lactam units of the macrocycle. researchgate.net

While the Birch reduction of the δ-lactam units has been employed, yielding the desired product in 54%, it also produces an undesired dehydroxylated byproduct. acs.org Alternative methods for lactam reduction are continually being explored to improve the efficiency and selectivity of this transformation. The reduction of lactams to the corresponding amines or cyclic imines is a fundamental transformation in alkaloid synthesis. orgsyn.orgorganic-chemistry.org

Stereochemical Control and Absolute Configuration Determination

The synthesis of this compound requires precise control over its multiple stereocenters. nih.gov The absolute configuration of the final molecule is a direct consequence of the stereochemical control exerted throughout the synthetic sequence.

Early in the synthesis, a key chiral epoxide is generated with 87% enantiomeric excess using a Jacobsen's catalyst-mediated kinetic resolution. acs.org The stereochemistry of this epoxide dictates the configuration of subsequent stereocenters. The Ireland-Claisen rearrangement is another critical step for establishing stereochemistry, where the choice of reaction conditions allows for the selective formation of desired diastereomers. acs.org

The absolute configuration of natural products like this compound is often determined through a combination of spectroscopic methods, such as 2D NMR analysis, and comparison with synthetic standards. nih.gov The determination of the relative and absolute stereochemistry is crucial for understanding the molecule's three-dimensional structure and its biological activity. frontiersin.orgchemaxon.com

Control of Oxidation Levels at Specific Carbons

The synthetic approach involves key transformations, including an Ireland-Claisen rearrangement, macrolactamization, and a late-stage installation of the oxaquinolizidine units. researchgate.net Within this framework, strategic oxidation and reduction reactions are employed to achieve the desired functionality. The ability to modulate the oxidation levels at specific carbons is crucial for creating the correct architecture of the final natural product and for synthesizing analogs with varied properties. rsc.orgnih.govrsc.org For instance, the careful introduction of oxygen-containing functional groups or the selective reduction of existing ones allows chemists to navigate the complex energy landscape of the synthesis and arrive at the target molecule. rsc.org This level of control is essential for producing this compound in a laboratory setting, overcoming the scarcity of the compound from its natural marine sponge source. researchgate.net

Asymmetric Synthetic Routes

Asymmetric synthesis is fundamental in producing a specific stereoisomer of a chiral molecule like this compound, ensuring that the synthesized compound is enantiomerically pure. du.ac.inyork.ac.uk An asymmetric synthesis is defined as a process that converts an achiral starting material into a chiral product, resulting in an unequal formation of possible stereoisomers. du.ac.in This is vital because the biological activity of complex molecules is often exclusive to a single enantiomer. du.ac.in

Several strategies are employed in asymmetric synthesis, including the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.ukslideshare.netuvic.ca

Chiral Auxiliaries: An achiral substrate is temporarily joined to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, leaving the chiral product. uvic.ca

Chiral Reagents: A chiral reagent is used in stoichiometric amounts to directly convert an achiral substrate into a chiral product. uvic.ca

Chiral Catalysts: A small amount of a chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer. uvic.ca

In the context of this compound, a scalable synthesis has been reported that incorporates an asymmetric variant. researchgate.net This strategy involves the early application of powerful stereoselective reactions to set the required chiral centers. researchgate.net For example, the Ireland-Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement known for its ability to create carbon-carbon bonds with a high degree of stereocontrol. researchgate.net By using chiral starting materials or reagents in these key steps, the synthesis proceeds along a pathway that selectively builds the desired (+)-enantiomer of Demethylxestospongin B.

Elucidation of Absolute Configuration (e.g., related to (+)-Xestospongin D)

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in characterizing complex natural products. The most reliable method for this is single-crystal X-ray crystallography, which provides a detailed map of the molecule's structure. d-nb.info However, crystallizing complex molecules can be challenging. d-nb.info

The stereochemistry of the xestospongin family of alkaloids is intricate, and for a long time, some structural details remained unresolved. bohrium.com The absolute configuration of the related compound, (+)-Xestospongin D, was definitively established through X-ray crystal structure analysis using synchrotron radiation. bohrium.com This was a significant breakthrough, as it provided a stereochemical reference point for other members of the xestospongin class.

For non-crystalline compounds or when X-ray analysis is not feasible, other techniques are employed. Mosher's ester analysis is a widely used NMR-based method to determine the absolute configuration of chiral alcohols. researchgate.netmdpi.com This involves reacting the alcohol with a chiral derivatizing agent (Mosher's acid) to form diastereomeric esters, whose NMR signals can be analyzed to deduce the stereochemistry at the carbinol carbon. researchgate.netmdpi.com

Modern computational methods are also powerful tools for assigning absolute configuration. uantwerpen.be Techniques such as calculating optical rotation (OR), optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectra for possible stereoisomers and comparing them to experimental data can reliably establish the correct structure. uantwerpen.be The absolute configuration of this compound is thus understood through a combination of these advanced analytical techniques and by correlation with securely established structures like (+)-Xestospongin D.

Chemical Derivatization and Analog Generation

Regio- and Stereoselective Oxidation for Derivative Synthesis

Chemical derivatization is the process of transforming a molecule into a related compound, or derivative, through chemical modification. For a complex molecule like this compound, this often involves regio- and stereoselective reactions, where a reaction occurs at a specific location (regioselectivity) and produces a specific stereoisomer (stereoselectivity). nih.gov Oxidation is a key transformation used to introduce new functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups, which can alter the molecule's properties. researchgate.net

The development of new chemo-, regio-, and stereoselective reactions is a constant focus in organic synthesis. mdpi.com For instance, the Shono oxidation is an anodic oxidation process that can effectively functionalize amides and carbamates under mild conditions. ifremer.fr Such methods could potentially be applied to the oxaquinolizidine core of demethylxestospongin B to create novel derivatives. A patent for related bis-1-oxaquinolizidine alkaloids describes the synthesis of derivatives where hydroxyl groups are introduced, indicating the use of selective oxidation reactions to generate new analogs. google.com The ability to selectively oxidize specific positions on the this compound scaffold allows for the systematic exploration of structure-activity relationships and the generation of new compounds with potentially enhanced or modified biological profiles. researchgate.net

Synthetic Analogs (e.g., 3-dmXeB)

The creation of synthetic analogs is a cornerstone of medicinal chemistry, aimed at producing compounds with similar or improved properties compared to the parent natural product. Given the limited availability of xestospongins from their natural source, the marine sponge Xestospongia exigua, chemical synthesis provides a vital route to these molecules and their analogs. researchgate.netnih.gov

An important synthetic analog of the xestospongin family is 3-dmXeB. researchgate.net This compound has been produced through chemical synthesis and has been shown to exert actions similar to those of Xestospongin B on the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. researchgate.net The development of such analogs is crucial for detailed biological studies.

Research has also compared the activity of different members of the xestospongin family. Studies have shown that while Xestospongin C is a potent inhibitor of the IP3 receptor, demethylxestospongin B (DMXeB) displays a significantly lower potency in inhibiting IP3R-mediated calcium release. nih.gov This highlights how small structural modifications, such as the presence or absence of a methyl group, can have a substantial impact on biological activity. The synthesis and study of analogs like 3-dmXeB and the comparison between natural congeners provide valuable insights into the structural requirements for their biological function.

Molecular and Cellular Biological Activities of + Demethylxestospongin B

Modulation of Intracellular Calcium Signaling

(+)-Demethylxestospongin B is a marine natural product belonging to the xestospongin family, a group of macrocyclic bis-1-oxaquinolizidines. nih.govresearchgate.net These compounds are recognized as potent modulators of intracellular calcium (Ca2+) signaling. nih.govresearchgate.net this compound, specifically, has been identified as an inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel in intracellular Ca2+ regulation. researchgate.netresearchgate.net

This compound functions as a blocker of Ca2+ release from the endoplasmic reticulum that is mediated by the IP3R. nih.govresearchgate.net Research on microsomes isolated from rabbit cerebellum demonstrated that several members of the xestospongin family, including demethylxestospongin B, effectively block IP3R-mediated Ca2+ release in a dose-dependent manner. researchgate.netresearchgate.net

However, its potency varies compared to other related compounds. Studies have characterized the half-maximal inhibitory concentration (IC50) for several xestospongins, revealing that demethylxestospongin B (referred to as DMXeB in some studies) has an IC50 of 5865 nM. researchgate.net This indicates a lower potency for IP3R inhibition when compared to Xestospongin C, which has an IC50 of 358 nM. researchgate.netnih.gov

Table 1: Inhibitory Potency of Xestospongin Compounds on IP3R

| Compound | IC50 (nM) | Relative Potency vs. Xestospongin C |

|---|---|---|

| Xestospongin C | 358 | 1x |

| Xestospongin A | ~2506 | ~7-fold lower |

| This compound | 5865 | >16-fold lower |

Data derived from studies on microsomes from rabbit cerebellum. researchgate.netnih.gov

The xestospongins, including this compound, are noted for their high selectivity as IP3R inhibitors. nih.govresearchgate.net They exhibit a pronounced preference for the IP3R over ryanodine (B192298) receptors (RyRs), another major class of intracellular calcium release channels. nih.gov This specificity makes them valuable tools for distinguishing between the signaling pathways mediated by these two distinct receptor types in experimental settings.

A key feature of the inhibitory action of the xestospongin family is its non-competitive mechanism. nih.govnih.gov Studies have shown that these compounds block IP3-induced Ca2+ release without directly interacting with or blocking the IP3-binding site on the receptor. nih.govbiocrick.com This suggests a mechanism of action that is allosteric, where the compound binds to a different site on the IP3R to induce a conformational change that prevents the channel from opening, rather than competing with the endogenous ligand, IP3. nih.govresearchgate.net

As a direct consequence of its IP3R inhibition, this compound affects the dynamics of calcium storage within the endoplasmic reticulum (ER). The ER serves as the primary intracellular store of Ca2+, and its release is tightly regulated. By blocking the IP3R, this compound prevents the efflux of Ca2+ from the ER into the cytosol that is normally triggered by IP3. nih.govresearchgate.net This action effectively preserves the calcium concentration within the ER lumen by inhibiting one of the main pathways for its release. biocrick.com

Inhibition of Inositol 1,4,5-Trisphosphate Receptor (IP3R)-Mediated Ca2+ Release

Downstream Cellular Effects Related to Calcium Modulation

The inhibition of IP3R-mediated Ca2+ release by this compound leads to significant downstream consequences for cellular function, particularly concerning organelles that are functionally coupled to the ER through calcium signaling.

A critical downstream effect of this compound's activity is its influence on mitochondrial metabolism. researchgate.net Mitochondria and the ER are physically and functionally linked, and a constitutive, low-level transfer of Ca2+ from the ER to the mitochondria is essential for maintaining cellular bioenergetics. researchgate.netembopress.org This calcium transfer to the mitochondrial matrix stimulates key dehydrogenases in the tricarboxylic acid (TCA) cycle, thereby promoting optimal oxidative phosphorylation (OXPHOS) and the production of ATP. researchgate.net

By inhibiting the IP3R, this compound diminishes this vital ER-to-mitochondria Ca2+ flux. researchgate.net The resulting decrease in mitochondrial Ca2+ uptake leads to compromised bioenergetics. researchgate.net In the absence of this constitutive Ca2+ signaling, mitochondrial ATP production falls, which can trigger adaptive responses like autophagy or, in some contexts such as cancer cells, lead to cell death due to the metabolic deficit. researchgate.net This highlights a crucial role for IP3R-mediated calcium signaling in the regulation of fundamental mitochondrial activity. researchgate.nethelmholtz-munich.de

Induction of Autophagy Pathways

This compound is recognized as an inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Its mechanism of action is primarily linked to its role as an antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R). frontiersin.org The IP3R, a calcium (Ca²⁺) channel located on the endoplasmic reticulum (ER), plays a multifaceted role in cellular signaling.

Research indicates that this compound induces autophagy by disrupting the molecular interaction between the IP3R and Beclin 1. frontiersin.org Beclin 1 is a key protein in the initiation of autophagy, forming a complex with other proteins to start the formation of the autophagosome. rjraap.com The IP3R can act as a scaffold, binding to both Beclin 1 and its inhibitor, Bcl-2, thereby facilitating the suppression of autophagy. frontiersin.org By inhibiting the IP3R, this compound is thought to decrease the association between Beclin 1 and Bcl-2, freeing Beclin 1 to initiate the autophagic process. frontiersin.org This induction of autophagy occurs through a pathway that is independent of the mTOR signaling cascade, a central regulator of cell growth and metabolism. frontiersin.org

Effects on Cell Viability and Growth Regulation

This compound demonstrates significant effects on the viability and growth of cells, particularly cancer cells. Its activity stems from its ability to modulate critical cellular signaling pathways, leading to the inhibition of proliferation and the induction of cell death. nih.gov

A noteworthy activity of this compound is its capacity to selectively trigger non-apoptotic cell death in cancer cells. nih.gov Apoptosis is a well-known form of programmed cell death, but cancer cells often develop resistance to it. mdpi.com Inducing alternative, non-apoptotic death pathways is a promising strategy in cancer therapy. frontiersin.org

The primary non-apoptotic mechanism initiated by this compound is autophagy-dependent cell death. frontiersin.org While autophagy is typically a survival mechanism, under certain conditions of prolonged or overwhelming stress, it can lead to cell demise. By potently inducing autophagy through the disruption of the IP3R-Beclin 1 complex, the compound can push cancer cells towards this death pathway. frontiersin.orgfrontiersin.org This effect has been described as a selective process, with cancer cells showing a particular vulnerability compared to normal, non-transformed cells. nih.gov

This compound disrupts the metabolic and bioenergetic balance within cancer cells, leading to a state of crisis that contributes to cell death. nih.govresearchgate.net This disruption is a direct consequence of its inhibitory effect on the IP3R. nih.gov

Cancer cells often reprogram their metabolism to support rapid growth and proliferation, a phenomenon that can make them "addicted" to specific metabolic pathways. frontiersin.orgyoutube.com Many cancer cells rely on a steady transfer of Ca²⁺ from the ER to the mitochondria, a process mediated by the IP3R. frontiersin.orgnih.gov This Ca²⁺ influx into the mitochondria is crucial for stimulating the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), thereby maintaining high levels of ATP production. frontiersin.orgnih.gov

By inhibiting the IP3R, this compound blocks this vital ER-to-mitochondria Ca²⁺ transfer. nih.govresearchgate.net This blockage starves the mitochondria of the necessary Ca²⁺ signals, leading to a sharp decline in mitochondrial respiration and ATP synthesis. nih.gov The resulting bioenergetic crisis is characterized by the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, and the induction of autophagy as the cell attempts to restore energy balance. nih.gov However, in cancer cells that are highly dependent on this Ca²⁺ signaling, this metabolic collapse is often insurmountable, leading to cell death. nih.govresearchgate.net

Therapy-induced senescence (TIS) is a state of stable cell cycle arrest that can be triggered in cancer cells by treatments like chemotherapy or radiation. nih.govnih.gov While it can initially halt tumor growth, senescent cells can also contribute to cancer relapse and resistance. rjraap.comnih.gov

Currently, there is no available scientific literature or research data describing the specific impact of this compound on therapy-induced senescence in cancer cells.

Broader Biological Activity Spectrum

In addition to its anticancer properties, this compound has been shown to possess antifungal activity. nih.govbenthambooks.com Research has demonstrated its effectiveness against various species of the opportunistic fungal pathogen Candida. nih.gov

This activity is particularly relevant in the context of increasing antifungal drug resistance. Studies have reported that this compound exhibits modest activity against several fluconazole-resistant Candida species. nih.gov The ability to act on drug-resistant strains highlights its potential as a lead compound for the development of new antifungal agents.

Data Tables

Table 1: Antifungal Activity of this compound against Candida Species

| Pathogen Group | Specific Pathogens | Reported Activity (MIC) | Citation |

| Yeast | Various fluconazole-resistant Candida spp. | 30-100 µg/mL | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Summary of Key Molecular Interactions of this compound

| Interacting Molecule | Cellular Location | Effect of Interaction | Biological Outcome | Citation |

| Inositol 1,4,5-trisphosphate receptor (IP3R) | Endoplasmic Reticulum | Inhibition of Ca²⁺ channel activity | Disruption of ER-Mitochondria Ca²⁺ transfer; Disruption of IP3R/Beclin 1 complex | frontiersin.orgfrontiersin.orgnih.gov |

| Beclin 1 | Cytoplasm | Indirectly promotes its dissociation from Bcl-2 | Induction of Autophagy | frontiersin.orgfrontiersin.org |

Cytotoxic Effects on Specific Cell Lines (e.g., L1210, KB)

This compound has demonstrated notable cytotoxic activity against specific cancer cell lines in scientific investigations. Research has shown its effectiveness against both L1210, a mouse lymphocytic leukemia cell line, and KB, a human epidermoid carcinoma cell line.

In one study, this compound exhibited an ED₅₀ value of 0.8 µg/mL against L1210 cells and 2.5 µg/mL against KB cells. mdpi.com The ED₅₀ value represents the concentration of a substance that is required for 50% of its maximal effect. This data indicates a potent cytotoxic effect of the compound on these particular cancer cell lines.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Description | ED₅₀ (µg/mL) |

|---|---|---|

| L1210 | Mouse Lymphocytic Leukemia | 0.8 mdpi.com |

| KB | Human Epidermoid Carcinoma | 2.5 mdpi.com |

Inhibitory Effects on Somatostatin (B550006) and Vasoactive Intestinal Peptide

Beyond its cytotoxic properties, this compound has been identified as an inhibitor of crucial neuropeptides, specifically somatostatin and vasoactive intestinal peptide (VIP). nih.gov These neuropeptides are involved in a wide range of physiological processes.

Research has quantified the inhibitory potency of this compound. It has been reported to exhibit a high affinity for somatostatin receptors, with an IC₅₀ value of 12 µM. nih.gov The IC₅₀ value is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. While it also shows an affinity for VIP receptors, the reported affinity is lower. nih.gov The ability of this non-peptidic compound to interact with somatostatin and VIP receptors suggests its potential as a valuable agent in research exploring therapeutic interventions related to these signaling pathways. nih.gov

Table 2: Inhibitory Activity of this compound

| Target | IC₅₀ (µM) |

|---|---|

| Somatostatin | 12 nih.gov |

| Vasoactive Intestinal Peptide | Not specified in the provided results |

Future Research Directions and Biomedical Research Tool Applications

Advanced Mechanistic Investigations of IP3R Modulation and Specificity

While xestospongins are widely recognized as inhibitors of IP3R-mediated calcium release, the precise molecular interactions governing this inhibition remain an active area of investigation. nih.gov Future research will likely focus on elucidating the detailed mechanism by which (+)-Demethylxestospongin B and its relatives modulate IP3R function. A significant challenge in this area is the lack of selectivity among the different IP3R subtypes (IP3R1, IP3R2, and IP3R3), as most mammalian cells express more than one subtype. nih.govresearchgate.net Developing a deeper understanding of how this compound interacts with the receptor at a structural level could pave the way for designing subtype-selective modulators.

Gafni et al. demonstrated that several xestospongins, including dimethyl-xestospongin B (a close analog), block IP3R-mediated Ca2+ release in a dose-dependent manner. nih.gov However, the potency varies among the different compounds, with dimethyl-xestospongin B showing lower potency compared to Xestospongin C. nih.gov This suggests that subtle structural differences can significantly impact activity, highlighting the need for detailed structure-activity relationship (SAR) studies. Advanced techniques such as cryo-electron microscopy (cryo-EM) could provide high-resolution structural insights into the binding pocket of this compound on the IP3R, revealing the key amino acid residues involved in the interaction. Such studies would be invaluable for understanding its inhibitory mechanism, which is thought to be independent of the IP3 binding site itself. researchgate.net

Table 1: Comparative IP3R Inhibitory Activity of Xestospongin Analogs

| Compound | IC50 (nM) | Relative Potency |

| Xestospongin C | 358 | Highest |

| Xestospongin A | ~2500 | 7-fold lower than XeC |

| Dimethyl-xestospongin B | 5865 | >16-fold lower than XeC |

Data sourced from Gafni et al., 1997. nih.gov

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency as IP3R Probes

The structural complexity of this compound presents both a challenge and an opportunity for synthetic chemists. ontosight.ai The rational design and synthesis of novel analogs are crucial for developing more potent and selective IP3R probes. nih.gov By systematically modifying the core macrocyclic structure, researchers can explore how different functional groups and stereochemistries influence binding affinity and subtype selectivity. acs.org

The total synthesis of xestospongins and their analogs has been a significant focus of organic chemistry research. acs.orgacs.orgacs.org These synthetic efforts not only provide access to these rare natural products but also allow for the creation of derivatives that are not found in nature. For instance, the synthesis of desmethylxestospongin B (dmXeB) has been achieved, and this synthetic variant has shown similar inhibitory effects on IP3R-mediated calcium signaling as the natural product. mdpi.com Future work in this area could involve creating a library of analogs to screen for enhanced properties, such as improved membrane permeability, increased stability, and, most importantly, IP3R subtype specificity. macalester.edu The development of such probes would be a significant breakthrough for the field of calcium signaling, enabling researchers to dissect the specific roles of each IP3R isoform in health and disease. nih.gov

Elucidation of Biosynthetic Pathways of Bis-1-Oxaquinolizidine Alkaloids in Marine Sponges

The intricate structures of bis-1-oxaquinolizidine alkaloids like this compound are a testament to the unique metabolic capabilities of their marine sponge producers, such as those from the Xestospongia genus. tandfonline.commdpi.com A fascinating and underexplored area of research is the elucidation of the biosynthetic pathways responsible for creating these complex molecules. Understanding how marine sponges construct these macrocyclic alkaloids could provide valuable insights for biocatalysis and synthetic biology applications.

Research into the biosynthesis of quinolizidine (B1214090) alkaloids in other organisms, such as lupins, has revealed that they are derived from the amino acid L-lysine. nih.gov It is plausible that a similar precursor is utilized by marine sponges. The initial steps likely involve the decarboxylation of amino acid precursors. smolecule.com Future studies could employ isotopic labeling and advanced analytical techniques like mass spectrometry and NMR to trace the metabolic fate of potential precursors within the sponge or its symbiotic microorganisms. Identifying the genes and enzymes involved in this pathway could enable the heterologous expression of these enzymes in more easily culturable organisms, potentially leading to a sustainable and scalable production method for this compound and other related alkaloids.

Application as a Chemical Biology Tool for Investigating Calcium Signaling and Organelle Function

This compound and its analogs are powerful chemical biology tools for probing the intricacies of calcium signaling and its impact on various cellular functions. nih.govwikipedia.org Calcium ions are ubiquitous second messengers that regulate a vast array of processes, from gene expression and cell division to apoptosis. amegroups.org The ability of this compound to specifically inhibit IP3R-mediated calcium release from the endoplasmic reticulum (ER) allows researchers to isolate and study the downstream consequences of this particular signaling pathway. mdpi.comnih.gov

A key area of application is in the study of inter-organelle communication, particularly at membrane contact sites between the ER and mitochondria. nih.gov The transfer of calcium from the ER to mitochondria is crucial for regulating mitochondrial bioenergetics. nih.govresearchgate.net By using this compound to block this transfer, scientists can investigate the role of mitochondrial calcium uptake in processes like oxidative phosphorylation and cell survival. researchgate.net Such studies are critical for understanding the pathophysiology of diseases where organelle function is dysregulated, including neurodegenerative disorders and cancer. nih.govgustaveroussy.fr Furthermore, the compound can be used to explore the broader network of organelle interactions and how disruptions in calcium homeostasis affect the morphology and function of organelles like lysosomes and the Golgi apparatus. nih.govnih.govembopress.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.